![molecular formula C11H9NO3S B377386 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B377386.png)
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a benzylidene group, a hydroxy group, and a thioxo-oxazolidinone ring. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the condensation of thiosemicarbazone derivatives with chloroacetyl chloride, followed by cyclization in the presence of anhydrous potassium carbonate. The reaction is carried out in boiling ethanol solvent . Another method involves the reaction of thiazole derivatives with 4-hydroxybenzaldehyde, followed by further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivatives.
Substitution: The thioxo group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thioxo-oxazolidinones.
科学的研究の応用
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential enzyme inhibitory activities, particularly against α-amylase.
Medicine: Explored for its anticancer, antioxidant, and antidiabetic properties.
作用機序
The mechanism of action of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit α-amylase activity, which is crucial for carbohydrate metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
Uniqueness
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its thioxo-oxazolidinone ring is particularly important for its enzyme inhibitory properties, setting it apart from other similar compounds.
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26g/mol |
IUPAC名 |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H9NO3S/c1-12-10(14)9(15-11(12)16)6-7-2-4-8(13)5-3-7/h2-6,13H,1H3/b9-6- |
InChIキー |
SAVKLCXOORPBHT-TWGQIWQCSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)OC1=S |
異性体SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/OC1=S |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)OC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


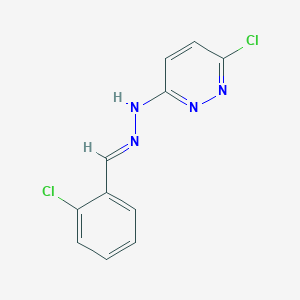
![6-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B377307.png)
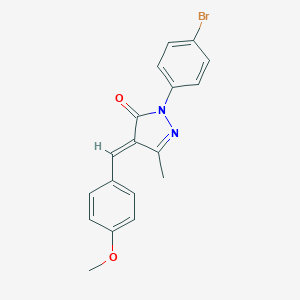
![Methyl 2-[3-(2-fluorophenyl)-2-triazenyl]benzoate](/img/structure/B377310.png)
![4-{[4-(Pentadecyloxy)phenyl]sulfonyl}morpholine](/img/structure/B377311.png)
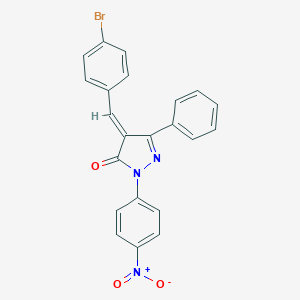
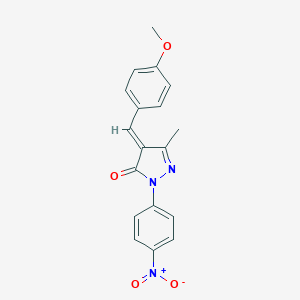
![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B377316.png)
![4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide](/img/structure/B377317.png)
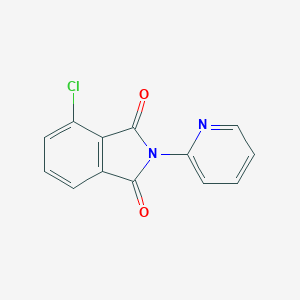
![1-methyl-1H-indole-2,3-dione 3-[benzyl(phenyl)hydrazone]](/img/structure/B377319.png)
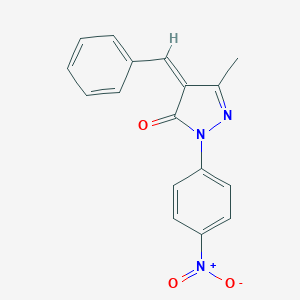
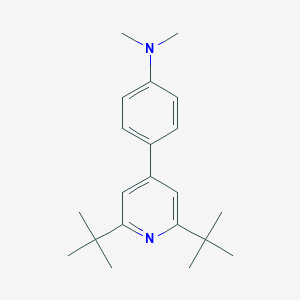
![4-{[3,5-Bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B377329.png)
